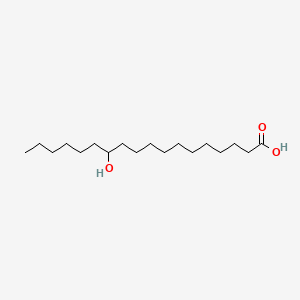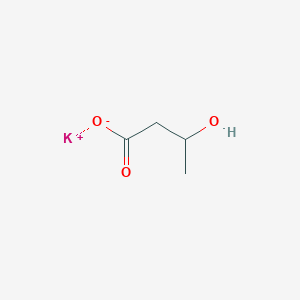
Potassium 3-hydroxybutyrate
Vue d'ensemble
Description
Potassium 3-hydroxybutyrate, also known as 3-hydroxybutyric acid or BHB, is an organic compound and a beta hydroxy acid with the chemical formula CH3CH(OH)CH2CO2H . It is a chiral compound with two enantiomers: D-β-hydroxybutyric acid and L-β-hydroxybutyric acid . It is a crucial intermediate metabolite widely associated with treating metabolic diseases .
Synthesis Analysis
Potassium 3-hydroxybutyrate can be synthesized from ethyl ®-3-hydroxybutyrate and water. Potassium hydroxide is slowly added in batches within 3 hours at a temperature of 10 °C. After 2 hours, activated carbon is added to the mixture . It can also be synthesized in the liver via the metabolism of fatty acids .Molecular Structure Analysis
The prominent functional groups CH3 and C = O were observed by FT-IR and the actual chemical structure of the PHB was deduced by NMR . Mass spectrometry revealed the molecular weight of methyl 3-hydroxybutyric acid (3HB) present in the extract .Chemical Reactions Analysis
3-Hydroxybutyrate binds to and activates specific hydroxyl-carboxylic acid receptors and inhibits histone deacetylase enzymes, free fatty acid receptors, and the NLRP3 inflammasome . It also affects the K+ channel and modulates potassium flux across the plasma membrane .Physical And Chemical Properties Analysis
The physicochemical properties of 3-hydroxybutyrate were determined using various methods . The air-dried PHB films were exposed to TGA, DSC and a universal testing machine to determine the thermal profile and mechanical stability . Additionally, the essential property of biopolymers like viscosity was also assessed for the extracted PHB .Applications De Recherche Scientifique
Neurological Effects
- Monoamine Release Modulation : Potassium 3-hydroxybutyrate (or similar compounds) can influence the release of monoamines like dopamine and 5-hydroxytryptamine in the brain. It has been observed to antagonize the potassium-induced release of newly synthesized dopamine in the striatum and hypothalamus, suggesting a potential role in neurological functions and disorders (Bustos & Roth, 1972).
Metabolic and Therapeutic Effects
- Pleiotropic Effects on Health : d-β-hydroxybutyrate, a form of 3-hydroxybutyrate, is known to induce various beneficial effects on physical and metabolic health. Its role extends to improving exercise performance and treating metabolic or age-related diseases, suggesting a broad spectrum of potential therapeutic applications (Yao et al., 2021).
Biomedical Applications
- Bone Formation and Osteoporosis Treatment : 3-hydroxybutyrate has been shown to stimulate bone growth and may have anti-osteoporotic effects. It positively impacts the differentiation of osteoblasts and bone mineral density, particularly in conditions like osteoporosis (Zhao et al., 2007).
- Biodegradable Polymer Research : Poly(3-hydroxybutyrate), a polymer form of 3-hydroxybutyrate, is extensively studied for its biodegradability and potential biomedical applications, including as materials for tissue engineering (Artsis et al., 2010), (Chen & Wu, 2005).
Diagnostic and Analytical Applications
- Biosensor Development : Research has been conducted to develop biosensors for detecting 3-hydroxybutyrate, which is a critical indicator in conditions like diabetic ketoacidosis. Such biosensors aim to offer precise, easy, and quick measurements (Khorsand et al., 2013).
Cellular and Molecular Biology
- Regulation of Cellular Processes : 3-hydroxybutyrate serves as a significant regulatory molecule in animals, influencing gene expression, lipid metabolism, and overall metabolic rate. It acts as an intermediary metabolite with various regulatory functions, including epigenetic regulation through histone deacetylase inhibition (Mierziak et al., 2021).
Biochemical and Physiological Impact
- Oxygen Transfer and Poly(3-hydroxybutyrate) Production : Studies have indicated that oxygen transfer rates can significantly impact the intracellular accumulation of poly(3-hydroxybutyrate) in bacteria, highlighting its importance in microbial metabolic processes (Faccin et al., 2013).
Clinical and Medical Significance
- Ketone Body Infusion Effects : Research on the infusion of 3-hydroxybutyrate in humans has shown reductions in cerebral glucose uptake with increased cerebral blood flow, without significantly altering oxygen consumption. These findings contribute to understanding the neuroprotective effects of ketone bodies (Svart et al., 2018).
Orientations Futures
The potential benefits of 3-Hydroxybutyrate make a strong case for research into this area . Understanding the connection between ketone bodies and the barrier immunological function and its underlying mechanisms may help exploit individualized approaches to treat various mucosa or skin-related diseases . The market for Potassium 3-Hydroxybutyrate is expected to grow from 2024 to 2032 .
Propriétés
IUPAC Name |
potassium;3-hydroxybutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.K/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINYGFCEISABSR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])O.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7KO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3-hydroxybutyrate | |
CAS RN |
39650-04-9 | |
| Record name | Potassium beta-hydroxybutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039650049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | POTASSIUM BETA-HYDROXYBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IEF1Q0CVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





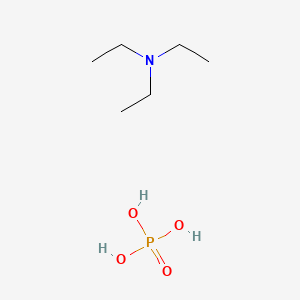
![1-[2,6-Dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one](/img/structure/B3028846.png)
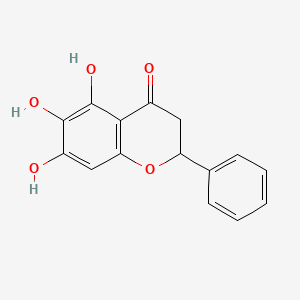
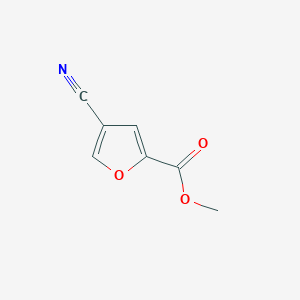
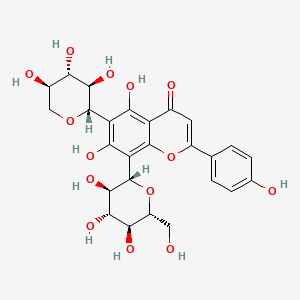
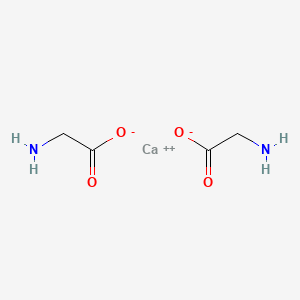
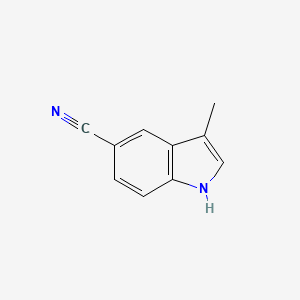
![2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol](/img/structure/B3028855.png)
![5-Azaspiro[3.5]nonan-8-one](/img/structure/B3028858.png)


